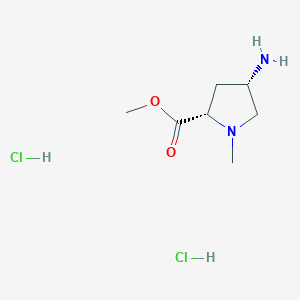

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

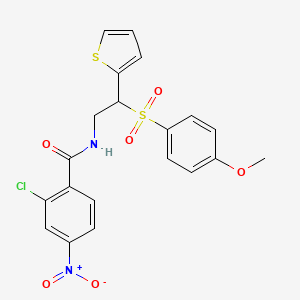

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride, an amino acid derivative, has been explored for its catalytic applications in the synthesis of complex molecules. For instance, tetraethylammonium L-prolinate has been utilized as a catalytic agent in the eco-friendly synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through conventional heating procedures. This amino acid-based ionic liquid demonstrated the ability to facilitate tandem Knoevenagel-Michael condensation reactions due to its hydrogen bond donor and Lewis base properties, offering advantages such as wide substrate scope, short reaction times, and non-toxicity (Khaligh et al., 2020).

Vibrational Spectroscopy

Methyl L-prolinate hydrochloride, closely related to the compound of interest, has been synthesized and analyzed through vibrational spectroscopy techniques. Fourier transform infrared and Raman spectroscopy, combined with computational methods such as ab initio Hartree-Fock and density functional theory, were employed to characterize its structure and assess thermodynamic properties. This research provided insights into the molecular behavior and interactions of methyl L-prolinate hydrochloride, which could be relevant for understanding the properties of this compound (Balachandran et al., 2014).

Dipeptide Synthesis

The compound has also been explored as a building block in peptide synthesis. For example, methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a derivative of methyl (4S)-4-amino-1-methyl-L-prolinate, was synthesized and demonstrated to serve as a novel dipeptide synthon. This synthesis approach allowed for the construction of complex peptides, highlighting the utility of such compounds in the field of peptide chemistry (Breitenmoser et al., 2001).

Ionic Liquids and Environmental Safety

Research into the environmental safety of amino acid-based ionic liquids, including those derived from L-prolinate, has shown that these compounds can be considered eco-friendly due to their low toxicity towards green algae and Vibrio fischeri. Such studies are crucial for assessing the environmental impact of new chemical entities and their potential applications in green chemistry (Ghanem et al., 2015).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride involves the protection of the carboxylic acid group, followed by the coupling of the protected amino acid with methylamine. The resulting intermediate is then deprotected and reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "L-proline", "Methyl chloroformate", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Protection of L-proline carboxylic acid group with methyl chloroformate in the presence of a base such as triethylamine", "Coupling of the protected L-proline with methylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)", "Deprotection of the intermediate with a base such as sodium hydroxide to remove the methyl ester protecting group", "Reaction of the deprotected intermediate with hydrochloric acid to yield Methyl (4S)-4-amino-1-methyl-L-prolinate dihydrochloride" ] } | |

CAS番号 |

1300698-39-8 |

分子式 |

C7H15ClN2O2 |

分子量 |

194.66 g/mol |

IUPAC名 |

methyl (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6-;/m0./s1 |

InChIキー |

XZEZSMRDPNRZNI-GEMLJDPKSA-N |

異性体SMILES |

CN1C[C@H](C[C@H]1C(=O)OC)N.Cl |

SMILES |

CN1CC(CC1C(=O)OC)N.Cl.Cl |

正規SMILES |

CN1CC(CC1C(=O)OC)N.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2980607.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)

![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2980615.png)

![2-{4-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2980619.png)

![Octahydro-pyrazino[1,2-a]azepin-1-one](/img/structure/B2980621.png)

![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)